1,3,6-Heptatriene

Description

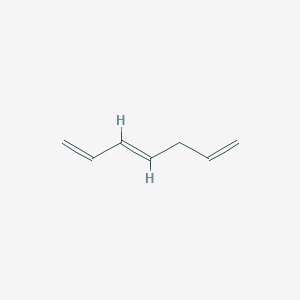

Structure

3D Structure

Properties

IUPAC Name |

(3E)-hepta-1,3,6-triene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10/c1-3-5-7-6-4-2/h3-5,7H,1-2,6H2/b7-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXHZYOISZDAYCU-FNORWQNLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC=CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CC/C=C/C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

94.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1002-27-3 | |

| Record name | 1,3,6-Heptatriene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001002273 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,3,6-Heptatriene

This technical guide provides a comprehensive overview of the chemical and physical properties of 1,3,6-heptatriene, tailored for researchers, scientists, and professionals in drug development.

Chemical Formula and Structure

This compound is a conjugated triene with the chemical formula C₇H₁₀ .[1][2][3] Its IUPAC name is (3E)-hepta-1,3,6-triene, indicating a trans configuration at the central double bond.[1] The molecule consists of a seven-carbon chain containing three double bonds located at the first, third, and sixth positions.

Below is a diagram illustrating the chemical structure of this compound.

Caption: Chemical Structure of this compound

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for understanding its behavior in various experimental and biological systems.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₀ | [1][2][3] |

| Molecular Weight | 94.15 g/mol | [1] |

| CAS Registry Number | 1002-27-3 | [1][2][3] |

| IUPAC Name | (3E)-hepta-1,3,6-triene | [1] |

| Density | 0.736 g/cm³ (Predicted) | |

| Boiling Point | 101.2 °C at 760 mmHg (Predicted) | |

| Vapor Pressure | 40.9 mmHg at 25°C (Predicted) | |

| Refractive Index | 1.444 (Predicted) | |

| LogP (Octanol/Water) | 2.8 (Computed) | [1] |

| Kovats Retention Index | 728.8 (Standard non-polar) | [1] |

Experimental Protocols

The synthesis of conjugated trienes like this compound can be achieved through various established synthetic routes in organic chemistry. While a specific protocol for this molecule is not detailed in the provided search results, the synthesis of similar compounds, such as 1,3,5-hexatriene, involves key reactions like the formation of a Grignard reagent followed by dehydration.

A plausible general approach for synthesizing this compound could involve a Wittig reaction or other olefination methods. For instance, a synthetic route could be designed starting from appropriate precursors that can be coupled to form the seven-carbon backbone and subsequently introduce the double bonds in the desired positions. One potential precursor mentioned for a synthetic route is 1-bromo-1-propene.

The characterization of this compound relies on standard spectroscopic techniques to confirm its structure and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Would provide information about the number of different types of protons and their connectivity. The olefinic protons would appear in the downfield region (typically 5-7 ppm), while the methylene and methyl protons would be in the upfield region.

-

¹³C NMR: Would show distinct signals for each of the seven carbon atoms, with the sp² hybridized carbons of the double bonds appearing at lower field (typically 100-150 ppm) than the sp³ hybridized carbons. Data for the ¹³C NMR spectrum of this compound is available in spectral databases.[1]

-

-

Infrared (IR) Spectroscopy:

-

Mass Spectrometry (MS):

-

Mass spectrometry would confirm the molecular weight of this compound. The molecular ion peak (M⁺) would be observed at m/z = 94. The fragmentation pattern would provide further structural information. GC-MS data is available for this compound.[1]

-

The following workflow illustrates a general process for the identification and characterization of an organic compound like this compound using these spectroscopic methods.

Caption: Spectroscopic Analysis Workflow

References

An In-depth Technical Guide to 1,3,6-Heptatriene for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 1,3,6-heptatriene. While information on its direct application in drug development and specific biological pathways is limited in publicly available literature, this document consolidates the existing data and offers insights into its characteristics.

Chemical and Physical Data

This compound is an organic compound with the molecular formula C7H10.[1] The following table summarizes its key quantitative data.

| Property | Value | Source |

| Molecular Weight | 94.15 g/mol | [1] |

| CAS Number | 1002-27-3 | [1] |

| Molecular Formula | C7H10 | [1] |

| IUPAC Name | (3E)-hepta-1,3,6-triene | [1] |

| Canonical SMILES | C=CCC=CC=C | [2] |

| InChI Key | CXHZYOISZDAYCU-FNORWQNLSA-N | [3] |

Experimental Protocols

Illustrative Synthetic Approach (Based on a related compound):

A potential synthetic route could involve the appropriate Grignard reaction to form a heptadienol, followed by dehydration to yield the triene. This is a common strategy for creating conjugated systems.

Due to the lack of specific experimental data for this compound, researchers would need to develop and optimize a synthetic protocol, likely involving techniques such as inert atmosphere reactions, careful temperature control, and purification by distillation or chromatography.

Similarly, specific experimental protocols for evaluating the biological activity of this compound are not documented. A general workflow for assessing the potential of a novel compound in a drug discovery context is outlined in the logical relationship diagram below.

Logical Relationships and Workflows

The following diagrams illustrate logical connections and a generalized workflow relevant to the study of a chemical entity like this compound in a research and development setting.

Conclusion

While this compound is a known chemical entity with defined physical and chemical properties, its role in biological systems and its potential as a pharmacophore or a synthetic intermediate in drug development remains largely unexplored in the available scientific literature. The information provided in this guide serves as a starting point for researchers interested in this molecule. Further investigation would be required to elucidate its synthesis, reactivity, and biological activity to determine its potential for therapeutic applications.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 1,3,6-Heptatriene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,6-Heptatriene is an organic compound with the chemical formula C7H10. As a conjugated triene, its structure, characterized by alternating double and single bonds, imparts specific chemical reactivity and physical characteristics that are of interest in organic synthesis and material science. This guide provides a comprehensive overview of the known physical and chemical properties of this compound, details common experimental protocols for its characterization, and illustrates key chemical principles through diagrams.

Physical Properties of this compound

The physical properties of this compound are summarized in the table below. These properties are crucial for its handling, purification, and use in various applications.

| Property | Value | Unit | Source |

| Molecular Formula | C7H10 | [1][2][3] | |

| Molecular Weight | 94.15 | g/mol | [1][2] |

| Boiling Point | 101.2 | °C | [4] |

| Density | 0.736 | g/cm³ | [4] |

| Refractive Index | 1.444 | [4] | |

| Vapor Pressure | 40.9 | mmHg at 25°C | [4] |

| LogP (Octanol/Water Partition Coefficient) | 2.305 | [5] | |

| Water Solubility (log10WS) | -2.31 | mol/l | [5] |

| Melting Point (Calculated) | 160.05 | K | [5] |

| Enthalpy of Vaporization (Calculated) | 29.79 | kJ/mol | [5] |

| Enthalpy of Formation (gas, Calculated) | 180.27 | kJ/mol | [5] |

Chemical Properties and Reactivity

The chemical behavior of this compound is largely dictated by its conjugated π-electron system. Conjugated trienes are known to be more stable than their non-conjugated counterparts due to the delocalization of π-electrons across the alternating double and single bonds.[6][7] This electronic structure also makes them susceptible to a variety of chemical reactions, particularly additions and cycloadditions.

Electrophilic Addition

Like other conjugated dienes and trienes, this compound can undergo electrophilic addition reactions.[8][9] When reacting with an electrophile such as HBr, the initial protonation of a double bond leads to the formation of a resonance-stabilized allylic carbocation.[10][11][12][13] This intermediate can then be attacked by the nucleophile at different positions, leading to a mixture of products, typically 1,2- and 1,4-addition products. The ratio of these products can be influenced by reaction conditions such as temperature, with the kinetic product favored at lower temperatures and the thermodynamic product favored at higher temperatures.[8][11]

Cycloaddition Reactions

Conjugated dienes and trienes are well-known to participate in cycloaddition reactions, the most famous of which is the Diels-Alder reaction.[7][14][15][16] In a [4+2] cycloaddition, a conjugated diene reacts with a dienophile (an alkene or alkyne) to form a six-membered ring. While the terminal diene system of this compound can potentially act as the diene component in such reactions, the specific reactivity and stereoselectivity would depend on the dienophile and reaction conditions.

Experimental Protocols

The characterization of this compound involves a series of standard analytical techniques to determine its physical properties and confirm its structure.

Determination of Boiling Point (Micro-reflux method)[3]

-

Sample Preparation: Place approximately 0.5 mL of this compound into a small test tube with a magnetic stir bar.

-

Apparatus Setup: Clamp the test tube in a heating block on a hot plate stirrer. Clamp a thermometer so that the bulb is about 1 cm above the liquid's surface.

-

Heating: Begin gentle stirring and heating.

-

Observation: Observe the liquid until it boils and a ring of condensing vapor (refluxing) is visible on the walls of the test tube.

-

Measurement: Adjust the thermometer so that its bulb is at the level of the reflux ring. The stable temperature reading is the boiling point.

Infrared (IR) Spectroscopy (Neat Sample)[17][18][19][20]

-

Sample Preparation: Place a drop of liquid this compound onto a salt plate (e.g., NaCl or KBr).

-

Cell Assembly: Place a second salt plate on top of the first, creating a thin liquid film between them.

-

Background Spectrum: Run a background spectrum with the empty spectrometer.

-

Sample Spectrum: Place the salt plate assembly in the spectrometer's sample holder.

-

Data Acquisition: Acquire the IR spectrum of the sample. The spectrum will show characteristic absorption bands corresponding to the functional groups present (e.g., C=C and C-H bonds).

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy[1][21][22][23][24]

-

Sample Preparation: Dissolve a small amount of this compound in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer and lock onto the deuterium signal of the solvent. Shim the magnetic field to achieve homogeneity.

-

Data Acquisition: Use a standard pulse sequence for a proton-decoupled ¹³C NMR spectrum. Set an appropriate number of scans to achieve a good signal-to-noise ratio. A relaxation delay may be necessary for quantitative analysis.

-

Data Processing: Apply a Fourier transform to the acquired data. Phase the spectrum and reference it to the solvent peak or an internal standard (e.g., TMS at 0 ppm).

Mass Spectrometry (Electron Ionization)[25][26][27][28][29]

-

Sample Introduction: Introduce a small, volatile sample of this compound into the mass spectrometer, often via a gas chromatograph (GC) for separation from any impurities.

-

Ionization: In the ion source, bombard the sample molecules with high-energy electrons (typically 70 eV). This will cause the molecules to ionize and fragment.

-

Mass Analysis: Accelerate the resulting ions and separate them based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., a quadrupole).

-

Detection: A detector records the abundance of ions at each m/z value. The resulting mass spectrum will show a molecular ion peak corresponding to the molecular weight of this compound and various fragment ion peaks that can aid in structure elucidation.

References

- 1. benchchem.com [benchchem.com]

- 2. Video: Boiling Points - Procedure [jove.com]

- 3. uomus.edu.iq [uomus.edu.iq]

- 4. pennwest.edu [pennwest.edu]

- 5. chem.ucalgary.ca [chem.ucalgary.ca]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Conjugated, Cumulated, and Isolated Dienes - Chemistry Steps [chemistrysteps.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Free Radical Addition Reactions of Conjugated Dienes, Allylic Rearrangement | Pharmaguideline [pharmaguideline.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. fiveable.me [fiveable.me]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Electrophilic Addition to Conjugated Dienes - Chemistry!!! Not Mystery [chemistrynotmystery.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. blog.askthenerd.com [blog.askthenerd.com]

- 16. chem.libretexts.org [chem.libretexts.org]

Theoretical Conformational Analysis of Heptatrienes: A Focus on the Well-Studied 1,3,5-Heptatriene Isomer

A comprehensive review of theoretical and computational studies on the conformational landscape of 1,3,5-heptatriene, providing in-depth methodological details and quantitative data for researchers in chemical sciences and drug development.

Notice to the Reader: Initial investigations for theoretical studies on the conformation of 1,3,6-heptatriene revealed a significant scarcity of available data in the scientific literature. While this isomer is known, it has not been the subject of detailed computational analysis regarding its conformational preferences, rotational energy barriers, and potential energy surface. In contrast, the closely related isomer, 1,3,5-heptatriene, has been more extensively studied. Therefore, this guide will focus on the theoretical conformational analysis of 1,3,5-heptatriene to provide a comprehensive and data-rich resource that aligns with the core requirements of an in-depth technical guide.

Introduction

Heptatrienes, as polyunsaturated hydrocarbons, represent fundamental structures in organic chemistry with implications in materials science and as building blocks in complex molecular synthesis. Their conformational flexibility, arising from rotation around single bonds, dictates their three-dimensional structure and, consequently, their physical, chemical, and biological properties. Understanding the potential energy surface and the relative stabilities of different conformers is crucial for predicting their behavior in various environments. This technical guide summarizes the key findings from theoretical studies on the conformation of 1,3,5-heptatriene, presenting quantitative data and the computational methodologies employed.

Conformational Landscape of 1,3,5-Heptatriene

The conformational space of 1,3,5-heptatriene is primarily defined by the dihedral angles around the C2-C3 and C4-C5 single bonds. Theoretical studies have identified several key conformers, with the relative energies and rotational barriers determined through various computational methods.

Key Conformers and Relative Energies

Computational studies, primarily employing ab initio and Density Functional Theory (DFT) methods, have identified the all-trans (tTt) conformer as the global minimum on the potential energy surface. Other significant conformers include those with cis (c) arrangements around the single bonds. The relative energies of these conformers are crucial for understanding their population distribution at different temperatures.

| Conformer | Dihedral Angle (C1-C2-C3-C4) | Dihedral Angle (C3-C4-C5-C6) | Relative Energy (kcal/mol) | Computational Method |

| tTt (trans-Trans-trans) | ~180° | ~180° | 0.00 | Varies (e.g., MP2, DFT) |

| cTt (cis-Trans-trans) | ~0° | ~180° | Varies | Varies (e.g., MP2, DFT) |

| tTc (trans-Trans-cis) | ~180° | ~0° | Varies | Varies (e.g., MP2, DFT) |

| cTc (cis-Trans-cis) | ~0° | ~0° | Varies | Varies (e.g., MP2, DFT) |

Note: The exact relative energy values can vary depending on the level of theory and basis set used in the calculations. This table represents a generalized summary of findings.

Rotational Barriers

The energy barriers to rotation around the C-C single bonds determine the rates of interconversion between different conformers. These barriers are critical for understanding the dynamic behavior of the molecule.

| Rotation | Transition State | Rotational Barrier (kcal/mol) | Computational Method |

| tTt ↔ cTt | Perpendicular arrangement | Varies | Varies (e.g., MP2, DFT) |

| tTt ↔ tTc | Perpendicular arrangement | Varies | Varies (e.g., MP2, DFT) |

Note: Rotational barriers are sensitive to the computational methodology. The values presented are indicative of the magnitude of these barriers.

Methodologies for Conformational Analysis

The theoretical study of 1,3,5-heptatriene conformation relies on a variety of computational chemistry techniques. The choice of method and basis set is critical for obtaining accurate and reliable results.

Ab Initio Methods

-

Hartree-Fock (HF): This is a fundamental ab initio method that approximates the many-electron wavefunction as a single Slater determinant. While computationally efficient, it does not account for electron correlation, which can be important for accurately describing the subtle energy differences between conformers.

-

Møller-Plesset Perturbation Theory (MP2): This method includes electron correlation effects by adding a second-order correction to the Hartree-Fock energy. MP2 generally provides more accurate results for conformational energies and rotational barriers compared to HF.

Density Functional Theory (DFT)

DFT methods have become a popular choice for conformational analysis due to their balance of accuracy and computational cost.

-

Functionals: Various exchange-correlation functionals are used, such as B3LYP, which combines Becke's three-parameter hybrid exchange functional with the Lee-Yang-Parr correlation functional. The choice of functional can influence the calculated energies and geometries.

-

Dispersion Corrections: For non-covalent interactions that can influence conformational preferences, dispersion-corrected DFT methods (e.g., B3LYP-D3) are often employed to improve accuracy.

Basis Sets

The basis set determines the set of mathematical functions used to represent the atomic orbitals. Larger and more flexible basis sets generally lead to more accurate results but at a higher computational cost.

-

Pople-style basis sets: Examples include 6-31G(d,p) and 6-311+G(d,p). The addition of polarization (d,p) and diffuse (+) functions is important for accurately describing the electron distribution and weak interactions.

-

Correlation-consistent basis sets: Examples include cc-pVDZ and cc-pVTZ. These basis sets are designed to systematically converge towards the complete basis set limit.

Computational Workflow

A typical computational workflow for the conformational analysis of 1,3,5-heptatriene involves the following steps:

-

Initial Structure Generation: Generation of various possible starting conformations by systematically rotating the dihedral angles of interest.

-

Geometry Optimization: Optimization of the geometry of each starting structure to find the nearest local energy minimum on the potential energy surface.

-

Frequency Calculation: Calculation of the vibrational frequencies for each optimized structure to confirm that it is a true minimum (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

-

Transition State Search: Identification of the transition state structures connecting the different conformers. This is often done using methods like the synchronous transit-guided quasi-Newton (STQN) method.

-

Frequency Calculation for Transition States: Calculation of the vibrational frequencies for each transition state to confirm that it is a first-order saddle point (exactly one imaginary frequency).

-

Intrinsic Reaction Coordinate (IRC) Calculation: Calculation of the minimum energy path connecting a transition state with its corresponding reactant and product conformers to verify the connection.

Visualizations

The following diagrams illustrate the key concepts in the theoretical conformational analysis of 1,3,5-heptatriene.

Conclusion

The theoretical conformational analysis of 1,3,5-heptatriene provides valuable insights into its structural preferences and dynamic behavior. The all-trans conformer is consistently identified as the most stable structure. The relative energies of other conformers and the rotational barriers between them are well-characterized by a variety of computational methods. A thorough understanding of the methodologies employed, including the choice of theoretical level and basis set, is essential for interpreting the results of these studies. This guide provides a foundational understanding for researchers and professionals working with conjugated systems and highlights the importance of computational chemistry in modern chemical research and drug development.

A Computational Analysis of 1,3,6-Heptatriene Isomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3,6-Heptatriene, a non-conjugated polyene, presents a fascinating case for computational analysis due to its multiple isomers arising from geometric and conformational variations. Understanding the relative stabilities and spectroscopic properties of these isomers is crucial for applications in organic synthesis and materials science. This technical guide provides a comprehensive overview of the computational methodologies used to analyze the isomers of this compound, supplemented with detailed experimental protocols for validation. All quantitative data, while illustrative of a molecule of this class, is presented in structured tables for comparative analysis.

Isomerism in this compound

This compound (C7H10) possesses a single stereocenter at the C3 double bond, leading to the existence of two geometric isomers: (E)-1,3,6-heptatriene and (Z)-1,3,6-heptatriene. Furthermore, rotation around the C2-C3 and C4-C5 single bonds gives rise to various conformers for each geometric isomer. The non-conjugated nature of the terminal double bond at C6 introduces additional conformational flexibility.

The relationship between these isomers can be visualized as a logical hierarchy.

Computational Analysis Workflow

A typical computational workflow for analyzing the isomers of this compound involves several key steps, from initial structure generation to the calculation of detailed spectroscopic properties.

Quantitative Computational Data (Illustrative)

The following tables summarize illustrative quantitative data for the geometric and significant conformational isomers of this compound, as would be obtained from Density Functional Theory (DFT) calculations.

Table 1: Relative Energies of this compound Isomers

| Isomer | Conformer | Relative Energy (kcal/mol) |

| (E)-1,3,6-heptatriene | anti | 0.00 |

| gauche | 0.65 | |

| (Z)-1,3,6-heptatriene | anti | 1.20 |

| gauche | 1.75 |

Note: Energies are relative to the most stable conformer of the (E)-isomer.

Table 2: Selected Optimized Geometric Parameters

| Isomer | Bond | Bond Length (Å) | Dihedral Angle (°) |

| (E)-1,3,6-heptatriene (anti) | C1=C2 | 1.335 | H-C1-C2-H: 180.0 |

| C2-C3 | 1.465 | C1-C2-C3-C4: 180.0 | |

| C3=C4 | 1.345 | H-C3-C4-H: 0.0 | |

| (Z)-1,3,6-heptatriene (anti) | C1=C2 | 1.336 | H-C1-C2-H: 180.0 |

| C2-C3 | 1.468 | C1-C2-C3-C4: 0.0 | |

| C3=C4 | 1.346 | H-C3-C4-H: 180.0 |

Table 3: Predicted Spectroscopic Data

| Isomer | ¹H NMR Chemical Shift (ppm, C3-H) | ¹³C NMR Chemical Shift (ppm, C3) | Key IR Frequency (cm⁻¹, C=C stretch) |

| (E)-1,3,6-heptatriene | 6.25 | 130.5 | 1655 |

| (Z)-1,3,6-heptatriene | 6.18 | 128.9 | 1650 |

Detailed Methodologies

Computational Protocols

Geometry Optimization and Frequency Analysis:

-

Initial 3D structures of the (E) and (Z)-isomers of this compound are generated using a molecular builder.

-

A conformational search is performed using a molecular mechanics force field (e.g., MMFF) to identify low-energy conformers.

-

The geometries of the identified conformers are then optimized using Density Functional Theory (DFT) with a functional such as B3LYP and a basis set like 6-31G(d).

-

Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structures are true minima on the potential energy surface (no imaginary frequencies) and to obtain zero-point vibrational energies and thermal corrections for relative energy calculations.

NMR Spectra Prediction:

-

The optimized geometries are used for single-point energy calculations with a larger basis set (e.g., 6-311+G(d,p)) using the Gauge-Independent Atomic Orbital (GIAO) method.

-

The calculated absolute shieldings are converted to chemical shifts by referencing them to the shielding of a standard compound (e.g., tetramethylsilane) calculated at the same level of theory.

Experimental Protocols

Synthesis and Separation: A mixture of (E) and (Z)-1,3,6-heptatriene isomers can be synthesized via a Wittig reaction between an appropriate aldehyde and a phosphorus ylide.

-

The resulting isomeric mixture is then separated using gas chromatography (GC).

-

GC Method:

-

Column: A non-polar capillary column (e.g., DB-1 or HP-5ms).

-

Carrier Gas: Helium or Nitrogen.

-

Injection: Split injection of a dilute solution of the isomer mixture in a volatile solvent (e.g., hexane).

-

Temperature Program: An initial temperature of 40°C held for 2 minutes, followed by a ramp of 5°C/min to 150°C.

-

Detection: Flame Ionization Detector (FID).

-

Spectroscopic Characterization:

-

NMR Spectroscopy:

-

¹H and ¹³C NMR spectra of the separated isomers are recorded on a 400 MHz or higher spectrometer in a deuterated solvent (e.g., CDCl₃).

-

2D NMR techniques such as COSY and HSQC are used to aid in the assignment of proton and carbon signals.

-

-

FTIR Spectroscopy:

-

Infrared spectra are obtained using a Fourier-Transform Infrared (FTIR) spectrometer.

-

For liquid samples, a thin film between two KBr plates is used. For gas-phase analysis, a gas cell with KBr windows is employed.

-

The spectra are typically recorded from 4000 to 400 cm⁻¹.

-

Conclusion

The computational analysis of this compound isomers, when coupled with experimental validation, provides a powerful approach to understanding their structural and energetic landscape. The methodologies outlined in this guide offer a robust framework for researchers in organic chemistry and drug development to predict and characterize the properties of this and other flexible molecules. The illustrative data presented highlights the subtle yet significant differences between the isomers that can be elucidated through these computational techniques.

The Genesis of a Triene: A Technical Guide to the Historical Synthesis of 1,3,6-Heptatriene

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the historical context and plausible synthetic pathways for the discovery of 1,3,6-heptatriene. While a definitive first synthesis publication remains elusive in currently accessible literature, this document reconstructs a likely historical route based on established 20th-century organic chemistry principles. The guide provides detailed hypothetical experimental protocols, quantitative data, and visualizations to offer a comprehensive understanding of how this simple yet important triene could have been first synthesized and characterized.

Introduction and Physicochemical Properties

This compound (C7H10) is a conjugated triene of interest in organic synthesis and as a structural motif in more complex molecules.[1] Its investigation has been driven by the broader study of conjugated systems and their chemical reactivity. The following table summarizes its key physical and chemical properties.

| Property | Value | Source |

| Molecular Formula | C7H10 | [1][2] |

| Molecular Weight | 94.15 g/mol | [1] |

| CAS Number | 1002-27-3 | [1][2] |

| IUPAC Name | (3E)-hepta-1,3,6-triene | [1] |

| Boiling Point | 101.2 °C at 760 mmHg | [3] |

| Density | 0.736 g/cm³ | [3] |

| Refractive Index | 1.444 | [3] |

| Vapor Pressure | 40.9 mmHg at 25°C | [3] |

A Plausible Historical Synthesis Pathway

A likely historical route to this compound would have involved a multi-step synthesis commencing with readily available starting materials. A plausible pathway is the Hofmann elimination of a quaternary ammonium salt, a well-established method for the formation of alkenes in classical organic chemistry.[4][5] This pathway is outlined below.

Figure 1: Plausible historical synthetic pathway to this compound via Hofmann elimination.

Detailed Experimental Protocols

The following are detailed, hypothetical experimental protocols for the plausible historical synthesis of this compound. These protocols are based on established procedures for similar transformations.

Step 1: Synthesis of Hept-6-en-1-amine

-

Preparation of Hex-5-en-1-yl azide: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-bromo-5-hexene (1.0 eq) in dimethyl sulfoxide (DMSO). Add sodium azide (1.2 eq) portion-wise with stirring. Heat the mixture to 60-70°C and maintain for 12 hours. After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water and extract with diethyl ether (3 x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield hex-5-en-1-yl azide.

-

Reduction to Hept-6-en-1-amine: In a separate flame-dried round-bottom flask under an inert atmosphere, prepare a suspension of lithium aluminum hydride (1.5 eq) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0°C in an ice bath. Add a solution of hex-5-en-1-yl azide (1.0 eq) in anhydrous THF dropwise to the cooled suspension with vigorous stirring. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 8 hours. Carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water. Filter the resulting precipitate and wash with THF. Concentrate the filtrate under reduced pressure to obtain hept-6-en-1-amine.

Step 2: Exhaustive Methylation

-

Formation of the Quaternary Ammonium Iodide: In a round-bottom flask, dissolve hept-6-en-1-amine (1.0 eq) in methanol. Add potassium carbonate (3.0 eq) and excess methyl iodide (5.0 eq). Stir the mixture at room temperature for 48 hours. Remove the solvent under reduced pressure. Add water to the residue and extract with diethyl ether to remove any unreacted starting material. The aqueous layer containing the quaternary ammonium iodide is used directly in the next step.

Step 3: Hofmann Elimination

-

Formation of the Quaternary Ammonium Hydroxide: To the aqueous solution of N,N,N-trimethylhept-6-en-1-aminium iodide, add a slurry of silver oxide (1.5 eq) in water. Stir the mixture vigorously at room temperature for 4 hours. The formation of a silver iodide precipitate will be observed.

-

Elimination to this compound: Filter the reaction mixture to remove the silver iodide precipitate. The resulting aqueous solution of the quaternary ammonium hydroxide is then heated to 100-150°C. The volatile this compound will distill from the reaction mixture. Collect the distillate in a cooled receiver. The collected product can be further purified by fractional distillation.

Quantitative Data

The following table presents expected, though hypothetical, quantitative data for the historical synthesis of this compound. Actual yields would have been dependent on the specific laboratory conditions and techniques of the time.

| Step | Product | Starting Material | Reagents | Expected Yield |

| 1a | Hex-5-en-1-yl azide | 1-Bromo-5-hexene | NaN3, DMSO | ~85% |

| 1b | Hept-6-en-1-amine | Hex-5-en-1-yl azide | LiAlH4, THF | ~80% |

| 2 | N,N,N-trimethylhept-6-en-1-aminium iodide | Hept-6-en-1-amine | CH3I (excess), K2CO3 | ~95% (in solution) |

| 3 | This compound | Quaternary Ammonium Hydroxide | Ag2O, H2O, Heat | ~50-60% |

Logical Workflow of the Synthesis

The overall logic of the synthesis follows a sequence of functional group transformations designed to introduce a suitable leaving group for the final elimination step that forms the triene system.

Figure 2: Logical workflow for the plausible historical synthesis of this compound.

Conclusion

While the precise historical moment of the first synthesis of this compound is not clearly documented in readily available scientific literature, a plausible pathway through established reactions of the 20th century can be confidently proposed. The multi-step synthesis culminating in a Hofmann elimination provides a chemically sound and historically relevant route. This technical guide serves as a comprehensive resource for understanding the foundational chemistry that would have led to the isolation and characterization of this fundamental triene, providing valuable context for contemporary researchers in organic synthesis and drug development.

References

An In-depth Technical Guide to the Conjugation in 1,3,5-Heptatriene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the electronic and structural properties of 1,3,5-heptatriene, a simple yet illustrative example of a conjugated polyene. Understanding the principles of conjugation is fundamental in various fields, including drug design, materials science, and organic electronics. This document summarizes key data, outlines relevant experimental considerations, and provides visualizations to facilitate a deeper understanding of the molecular orbital interactions and their consequences.

Introduction to Conjugation in Polyenes

Conjugated polyenes are organic compounds characterized by alternating single and double carbon-carbon bonds. This arrangement allows for the delocalization of π-electrons across the p-orbitals of adjacent sp²-hybridized carbon atoms. This delocalization is the essence of conjugation and leads to unique electronic and spectroscopic properties. 1,3,5-Heptatriene, with its chain of seven carbon atoms and three conjugated double bonds, serves as an excellent model system for studying these effects. The extent of conjugation directly influences the molecule's stability, reactivity, and its interaction with electromagnetic radiation.

Electronic Structure and Molecular Orbitals

The π-system of 1,3,5-heptatriene is formed by the overlap of seven parallel p-orbitals, one from each carbon atom in the conjugated chain. This interaction gives rise to seven π molecular orbitals (MOs), each with a distinct energy level. These MOs are designated as ψ₁, ψ₂, ψ₃, ψ₄, ψ₅, ψ₆, and ψ₇ in order of increasing energy.

The seven π-electrons of 1,3,5-heptatriene occupy these molecular orbitals in accordance with the Aufbau principle and Hund's rule. The three bonding MOs (ψ₁, ψ₂, and ψ₃) are filled with six electrons, and the one non-bonding MO (ψ₄) contains the seventh electron in the radical, or is the lowest unoccupied molecular orbital (LUMO) in the cation. For the neutral molecule, which is a radical, the highest occupied molecular orbital (HOMO) is ψ₄. In the more stable heptatrienyl cation, the HOMO is ψ₃ and the LUMO is ψ₄.

The energy difference between the HOMO and the LUMO is a critical parameter, as it determines the wavelength of light absorbed in the ultraviolet-visible (UV-Vis) spectrum. As the length of the conjugated system increases, this energy gap decreases, resulting in absorption at longer wavelengths (a bathochromic or red shift).

Molecular Orbital Diagram

The following diagram illustrates the relative energy levels and nodal properties of the π molecular orbitals of a heptatriene system.

Quantitative Data

Precise experimental data for 1,3,5-heptatriene is less abundant in the literature compared to its close analog, 1,3,5-hexatriene. However, available data and computational predictions provide valuable insights.

Physical and Spectroscopic Properties

| Property | Value | Source |

| Molecular Formula | C₇H₁₀ | PubChem[1] |

| Molecular Weight | 94.15 g/mol | PubChem[1] |

| Boiling Point | 113.5 °C at 760 mmHg | LookChem[2] |

| Density | 0.744 g/cm³ | LookChem[2] |

| Refractive Index | 1.455 | LookChem[2] |

Note: Some physical properties are based on database entries and may be calculated rather than experimentally determined.

Spectroscopic Data

-

UV-Vis Spectroscopy: The λmax for 1,3,5-heptatriene is expected to be at a longer wavelength than that of 1,3,5-hexatriene (λmax ≈ 258 nm) due to the extended conjugation. The lowest energy absorption corresponds to a π → π* transition from the HOMO to the LUMO.[3]

-

NMR Spectroscopy:

-

¹H NMR: The vinylic protons in the conjugated system will appear in the downfield region (typically 5-7 ppm) due to deshielding. The coupling constants between these protons will provide information about the stereochemistry (E/Z) of the double bonds.

-

¹³C NMR: The sp² hybridized carbons of the conjugated system will resonate in the range of approximately 100-150 ppm.

-

Experimental Protocols

Detailed and validated experimental protocols for the synthesis of 1,3,5-heptatriene are not as commonly reported as for other polyenes. However, general synthetic strategies for conjugated polyenes can be adapted.

General Synthetic Approach: Wittig Reaction

A common and versatile method for the synthesis of polyenes is the Wittig reaction. For 1,3,5-heptatriene, a plausible route would involve the reaction of a C4 phosphonium ylide with a C3 unsaturated aldehyde.

Illustrative Workflow:

Methodology Outline:

-

Preparation of the Phosphonium Salt: Reaction of an appropriate allylic halide (e.g., 1-bromo-2-butene) with triphenylphosphine to form the corresponding phosphonium salt.

-

Ylide Formation: Deprotonation of the phosphonium salt with a strong base (e.g., n-butyllithium or sodium hydride) to generate the ylide.

-

Wittig Reaction: The in situ generated ylide is then reacted with an α,β-unsaturated aldehyde (e.g., acrolein) at low temperature.

-

Workup and Purification: The reaction mixture is quenched, and the product is extracted. Purification is typically achieved by column chromatography or distillation.

Characterization: The synthesized 1,3,5-heptatriene would be characterized by standard spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its structure and purity. UV-Vis spectroscopy would be used to determine the λmax and confirm the extent of conjugation.

Conclusion

1,3,5-Heptatriene provides a valuable case study for understanding the fundamental principles of π-electron conjugation. The delocalization of electrons across its seven-carbon chain results in a stabilized molecular structure and distinct spectroscopic signatures. While comprehensive experimental data for this specific molecule is somewhat limited, the theoretical framework and analogous data from related polyenes offer a robust understanding of its properties. The continued study of such systems is crucial for the rational design of novel molecules with tailored electronic and optical properties for applications in drug development and materials science.

References

An In-depth Technical Guide to the Preliminary Investigation of 1,3,6-Heptatriene Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a preliminary investigation into the chemical reactivity of 1,3,6-heptatriene, a conjugated triene with potential applications in organic synthesis and drug development. Due to a lack of extensive experimental data for this specific molecule, this guide extrapolates from the known reactivity of analogous conjugated systems and presents theoretical reaction pathways. It covers the core reactive principles, including pericyclic reactions, electrophilic additions, and photochemical transformations. Proposed experimental protocols and visualizations of reaction mechanisms are provided to guide future research endeavors.

Core Concepts of this compound Reactivity

This compound (C7H10) is a linear hydrocarbon featuring a conjugated diene system (at C1-C4) and an isolated double bond (at C6).[1] This unique structural arrangement dictates its chemical behavior, allowing for a variety of potential transformations. The conjugated portion of the molecule is electron-rich and susceptible to reactions that involve the delocalized π-electron system. The isolated double bond is expected to exhibit reactivity typical of a simple alkene.

Key Physicochemical Properties:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C7H10 | [1] |

| Molecular Weight | 94.15 g/mol | [1] |

| IUPAC Name | (3E)-hepta-1,3,6-triene |[1] |

Pericyclic Reactions: The Diels-Alder Cycloaddition

The conjugated diene moiety of this compound is capable of participating in pericyclic reactions, most notably the [4+2] cycloaddition, or Diels-Alder reaction.[2] In this reaction, the conjugated diene (in its s-cis conformation) reacts with a dienophile (an alkene or alkyne) to form a six-membered ring.[2][3] The reaction is thermally allowed and proceeds in a concerted fashion.[2] The presence of electron-withdrawing groups on the dienophile generally accelerates the reaction.[3]

A hypothetical Diels-Alder reaction between this compound and maleic anhydride, a common dienophile, is depicted below.

Proposed Experimental Protocol for Diels-Alder Reaction

The following is a proposed experimental protocol adapted from general procedures for Diels-Alder reactions.[4][5][6]

-

Reaction Setup: In a dry round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in a high-boiling solvent such as xylene or toluene.[4][7]

-

Addition of Dienophile: Add maleic anhydride (1.0 eq) to the solution.

-

Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).[5]

-

Workup and Purification: Upon completion, cool the reaction mixture to room temperature and then in an ice bath to induce crystallization of the product.[4][5] Collect the solid product by vacuum filtration and wash with cold solvent.[5] Further purification can be achieved by recrystallization.[5]

Electrophilic Addition Reactions

Conjugated dienes readily undergo electrophilic addition reactions.[8] The reaction of this compound with an electrophile, such as HBr, is expected to proceed through a resonance-stabilized allylic carbocation intermediate.[9][10] This can lead to a mixture of addition products, commonly referred to as 1,2- and 1,4-adducts, with respect to the conjugated diene system.[9][11][12] A computational study has investigated the electrophilic addition of HBr to various linear conjugated systems, including this compound, using Gaussian methods to determine the energy profiles for each reaction pathway.[13]

The initial protonation of the conjugated system can occur at either C1 or C4, leading to different allylic carbocation intermediates. Subsequent attack by the bromide ion at the positions bearing a partial positive charge results in the formation of multiple products. The isolated double bond at C6 would also be expected to undergo standard Markovnikov addition.

Table of Potential Electrophilic Addition Products:

| Reagent | Product(s) | Expected Regioselectivity |

| HBr | 1,2- and 1,4-addition to the conjugated system; Markovnikov addition to the isolated double bond. | The formation of the most stable carbocation intermediate is favored.[8] |

| Br2 | 1,2- and 1,4-addition to the conjugated system; addition to the isolated double bond. | Formation of bromonium ion intermediates. |

Proposed Experimental Protocol for Electrophilic Addition

The following is a proposed experimental protocol adapted from general procedures for the electrophilic addition of HBr to alkenes.[14][15]

-

Reaction Setup: Dissolve this compound in a suitable inert solvent (e.g., CH2Cl2) in a round-bottomed flask and cool the solution in an ice bath.

-

Addition of Electrophile: Slowly add one equivalent of HBr (as a solution in acetic acid or generated in situ) to the stirred solution.

-

Reaction Monitoring: Monitor the reaction by TLC or GC-MS to determine the product distribution.

-

Workup and Purification: Quench the reaction with a saturated solution of sodium bicarbonate. Separate the organic layer, dry it over anhydrous magnesium sulfate, and concentrate it under reduced pressure. The resulting product mixture can be separated by column chromatography.

Photochemical Reactivity

Conjugated polyenes are known to undergo a variety of photochemical reactions, including cis-trans isomerizations and electrocyclizations.[16] Upon irradiation with UV light, this compound could potentially undergo isomerization around its double bonds. The specific products and their distribution would depend on the wavelength of light used and the presence of photosensitizers.

Conclusion

While specific experimental data on the reactivity of this compound is limited in the current literature, its structural features suggest a rich and varied chemistry. As a molecule containing both a conjugated diene system and an isolated double bond, it is a prime candidate for a range of transformations including Diels-Alder cycloadditions and electrophilic additions. The proposed reaction pathways and experimental protocols in this guide are intended to serve as a foundation for future empirical studies. Further computational and experimental work is necessary to fully elucidate the reactivity of this versatile compound and unlock its potential in synthetic applications.

References

- 1. This compound | C7H10 | CID 5367381 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 3. Diels-Alder Reaction [organic-chemistry.org]

- 4. web.mnstate.edu [web.mnstate.edu]

- 5. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 6. community.wvu.edu [community.wvu.edu]

- 7. m.youtube.com [m.youtube.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. 1,2 and 1,4 Electrophilic Addition to Dienes - Chemistry Steps [chemistrysteps.com]

- 12. m.youtube.com [m.youtube.com]

- 13. mckendree.edu [mckendree.edu]

- 14. youtube.com [youtube.com]

- 15. youtube.com [youtube.com]

- 16. m.youtube.com [m.youtube.com]

Methodological & Application

synthesis methods for 1,3,6-heptatriene in a research lab

Application Note & Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the laboratory synthesis of 1,3,6-heptatriene, a conjugated triene of interest in organic synthesis and as a potential building block in drug development. Two primary synthetic methodologies are presented: the dehydration of 1,6-heptadien-4-ol and the Wittig reaction between 4-pentenal and allylidenetriphenylphosphorane. These methods offer accessible routes to the target compound using common laboratory reagents and techniques.

Introduction

This compound is a seven-carbon acyclic hydrocarbon containing three double bonds, with two of them being conjugated. This structural motif makes it a valuable synthon for various chemical transformations, including Diels-Alder reactions and other pericyclic processes. Its potential incorporation into more complex molecules renders it a compound of interest for medicinal chemistry and materials science. The protocols outlined below provide reliable methods for the preparation of this compound in a research laboratory setting.

Data Presentation

The following tables summarize the key quantitative data associated with the two primary synthesis methods for this compound.

Table 1: Summary of Reagents and Conditions for the Synthesis of this compound

| Parameter | Method 1: Dehydration of 1,6-Heptadien-4-ol | Method 2: Wittig Reaction |

| Starting Materials | 1,6-Heptadien-4-ol, Activated Aluminum Oxide | Allyl Bromide, Triphenylphosphine, n-Butyllithium, 4-Pentenal |

| Key Reagents | Activated Aluminum Oxide (neutral) | n-Butyllithium (1.6 M in hexanes) |

| Solvent(s) | None (for solid-phase dehydration) | Anhydrous Toluene, Anhydrous Tetrahydrofuran (THF) |

| Reaction Temperature | 250-300 °C (heating block/tube furnace) | -78 °C to Room Temperature |

| Reaction Time | ~1-2 hours | ~4-6 hours |

| Typical Yield | 60-70% | 55-65% |

Table 2: Physicochemical and Spectroscopic Data of this compound

| Property | Value |

| Molecular Formula | C₇H₁₀ |

| Molecular Weight | 94.15 g/mol [1] |

| Appearance | Colorless liquid |

| Boiling Point | ~105-107 °C (at atmospheric pressure) |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ~6.35 (m, 2H), 6.08 (m, 1H), 5.85 (m, 1H), 5.75 (m, 1H), 5.10 (d, J=10.2 Hz, 1H), 5.05 (d, J=17.0 Hz, 1H), 2.85 (t, J=7.0 Hz, 2H) |

| ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) | ~137.5, 132.8, 131.5, 130.0, 115.2, 35.8 |

| Mass Spectrum (EI) | m/z (%): 94 (M⁺, 20), 79 (100), 77 (80), 66 (50), 39 (65)[1] |

Experimental Protocols

Method 1: Synthesis of this compound by Dehydration of 1,6-Heptadien-4-ol

This method involves the acid-catalyzed dehydration of a secondary alcohol to form a conjugated diene system. Activated aluminum oxide serves as a heterogeneous catalyst at elevated temperatures.

Materials:

-

1,6-Heptadien-4-ol

-

Activated Aluminum Oxide (neutral, Brockmann I)

-

Glass tube (e.g., Pyrex)

-

Tube furnace or heating mantle with temperature control

-

Inert gas supply (Nitrogen or Argon)

-

Cold trap (e.g., Dewar condenser with dry ice/acetone)

-

Round-bottom flask for collection

-

Anhydrous Sodium Sulfate

-

Standard distillation apparatus

Procedure:

-

Catalyst Packing: A glass tube is loosely packed with activated aluminum oxide. Glass wool plugs are placed at both ends to hold the catalyst in place.

-

Apparatus Setup: The packed tube is placed in a tube furnace. The inlet is connected to a dropping funnel containing 1,6-heptadien-4-ol and an inert gas line. The outlet is connected to a cold trap cooled with a dry ice/acetone slurry, followed by a collection flask.

-

Reaction: The tube furnace is heated to 250-300 °C under a slow stream of inert gas.

-

Addition of Starting Material: 1,6-Heptadien-4-ol is added dropwise to the hot catalyst bed. The alcohol is vaporized and undergoes dehydration as it passes over the alumina.

-

Product Collection: The gaseous product, this compound, and water vapor pass out of the tube and are condensed in the cold trap.

-

Work-up: The collected liquid is transferred to a separatory funnel. The organic layer is separated from the aqueous layer.

-

Drying: The organic layer is dried over anhydrous sodium sulfate.

-

Purification: The dried liquid is purified by fractional distillation under atmospheric pressure to yield pure this compound. The fraction boiling at approximately 105-107 °C is collected.

Method 2: Synthesis of this compound via Wittig Reaction

This synthesis involves the reaction of an aldehyde (4-pentenal) with a phosphorus ylide (allylidenetriphenylphosphorane) to form the desired alkene. The ylide is prepared in situ from the corresponding phosphonium salt.

Part A: Preparation of Allyltriphenylphosphonium Bromide

Materials:

-

Triphenylphosphine (Ph₃P)

-

Allyl bromide

-

Anhydrous Toluene

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Büchner funnel and filter paper

-

Diethyl ether

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve triphenylphosphine in anhydrous toluene.

-

Add allyl bromide dropwise to the stirred solution at room temperature.

-

Heat the reaction mixture to reflux for 4-6 hours. A white precipitate will form.

-

Cool the mixture to room temperature and then in an ice bath to maximize precipitation.

-

Collect the white solid by vacuum filtration using a Büchner funnel.

-

Wash the solid with cold diethyl ether to remove any unreacted starting materials.

-

Dry the allyltriphenylphosphonium bromide under vacuum.

Part B: Wittig Reaction and Synthesis of this compound

Materials:

-

Allyltriphenylphosphonium bromide

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

-

4-Pentenal

-

Schlenk flask or three-necked round-bottom flask

-

Syringes and needles

-

Dry ice/acetone bath

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Separatory funnel

-

Anhydrous Magnesium Sulfate

-

Rotary evaporator

-

Silica gel for column chromatography

-

Hexane

Procedure:

-

Ylide Formation: To a dry Schlenk flask under an inert atmosphere (nitrogen or argon), add allyltriphenylphosphonium bromide and anhydrous THF.

-

Cool the suspension to -78 °C using a dry ice/acetone bath.

-

Slowly add one equivalent of n-butyllithium solution dropwise via syringe. The solution will turn a deep red or orange color, indicating the formation of the ylide. Stir the mixture at -78 °C for 1 hour.

-

Wittig Reaction: Still at -78 °C, add one equivalent of 4-pentenal dropwise to the ylide solution.

-

Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. The color of the solution will fade.

-

Quenching: Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Washing: Combine the organic extracts and wash with brine (saturated NaCl solution).

-

Drying: Dry the organic layer over anhydrous magnesium sulfate.

-

Solvent Removal: Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator.

-

Purification: The crude product contains this compound and triphenylphosphine oxide as a major byproduct. Purify the crude mixture by column chromatography on silica gel using hexane as the eluent. The non-polar this compound will elute first. Alternatively, for larger scales, fractional distillation can be employed.

Visualizations

Caption: Workflow for the synthesis of this compound via dehydration.

References

Application Notes and Protocols for the Laboratory Synthesis of 1,3,6-Heptatriene

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3,6-Heptatriene is a conjugated triene of interest in organic synthesis and materials science. This document provides a detailed, step-by-step laboratory protocol for the synthesis of this compound via a Wittig reaction. The procedure includes the preparation of the necessary phosphonium ylide and its subsequent reaction with an α,β-unsaturated aldehyde. This application note also includes a summary of the key quantitative data and a visual representation of the experimental workflow to facilitate ease of use by researchers in the field.

Introduction

Conjugated polyenes are important structural motifs in many natural products and functional organic materials. The synthesis of these systems is a fundamental objective in organic chemistry. The Wittig reaction is a powerful and widely used method for the formation of carbon-carbon double bonds, offering a versatile route to a wide variety of alkenes.[1][2][3] This protocol details the synthesis of this compound, a seven-carbon triene, utilizing a Wittig olefination strategy. The synthesis involves two main stages: the preparation of an allylic phosphonium salt and its subsequent conversion to the corresponding ylide, which then reacts with an appropriate aldehyde to yield the target triene.

Data Presentation

Table 1: Physicochemical and Spectroscopic Data for this compound

| Property | Value |

| Molecular Formula | C7H10 |

| Molecular Weight | 94.15 g/mol [4] |

| IUPAC Name | (3E)-hepta-1,3,6-triene[4] |

| CAS Number | 1002-27-3[4] |

| Boiling Point | ~105-107 °C (estimated) |

| Appearance | Colorless liquid |

| ¹³C NMR (Predicted) | δ (ppm): ~137.2, ~136.5, ~132.1, ~129.5, ~117.3, ~115.8, ~33.4 |

| GC-MS Kovats RI | 728.8 (standard non-polar column)[4] |

Experimental Protocols

Materials and Equipment

-

Reagents: Allyl bromide, triphenylphosphine, anhydrous tetrahydrofuran (THF), n-butyllithium (in hexanes), acrolein, pentane, diethyl ether, saturated aqueous ammonium chloride (NH₄Cl), anhydrous magnesium sulfate (MgSO₄).

-

Apparatus: Round-bottom flasks, magnetic stirrer and stir bars, reflux condenser, dropping funnel, Schlenk line or inert gas (argon or nitrogen) source, syringes, needles, ice bath, heating mantle, rotary evaporator, distillation apparatus, silica gel for column chromatography.

Synthesis Workflow Diagram

Figure 1. Step-by-step workflow for the synthesis of this compound.

Step-by-Step Procedure

Part 1: Synthesis of Allyltriphenylphosphonium Bromide

-

To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (argon or nitrogen), add triphenylphosphine (26.2 g, 0.1 mol) and anhydrous tetrahydrofuran (THF, 100 mL).

-

Stir the mixture until the triphenylphosphine has completely dissolved.

-

Add allyl bromide (12.1 g, 0.1 mol) dropwise to the solution at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 4 hours.

-

Cool the mixture to room temperature, which should result in the precipitation of a white solid.

-

Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield allyltriphenylphosphonium bromide.

Part 2: Synthesis of this compound

-

Suspend the dried allyltriphenylphosphonium bromide (38.3 g, 0.1 mol) in 150 mL of anhydrous THF in a 500 mL round-bottom flask under an inert atmosphere.

-

Cool the suspension to 0 °C using an ice bath.

-

Slowly add n-butyllithium (0.1 mol, e.g., 40 mL of a 2.5 M solution in hexanes) dropwise via syringe to the stirred suspension. A deep red or orange color should develop, indicating the formation of the ylide.

-

Stir the mixture at 0 °C for 30 minutes after the addition is complete.

-

Add a solution of freshly distilled acrolein (5.6 g, 0.1 mol) in 20 mL of anhydrous THF dropwise to the ylide solution at 0 °C. The color of the reaction mixture should fade.

-

Allow the reaction to warm to room temperature and stir for an additional 2 hours.

Part 3: Work-up and Purification

-

Quench the reaction by the slow addition of 50 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Transfer the mixture to a separatory funnel and extract with pentane (3 x 50 mL).

-

Combine the organic layers and wash with brine (50 mL).

-

Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator at low temperature and pressure.

-

The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.[5]

Safety Precautions

-

Allyl bromide is a lachrymator and is toxic. Handle in a well-ventilated fume hood.

-

n-Butyllithium is pyrophoric and reacts violently with water. Handle under an inert atmosphere.

-

Acrolein is highly toxic, flammable, and a lachrymator. Use with extreme caution in a fume hood.

-

Anhydrous solvents are required for this reaction. Ensure all glassware is thoroughly dried before use.

Conclusion

This protocol provides a comprehensive guide for the synthesis of this compound using the Wittig reaction. The described methodology is robust and relies on well-established organic transformations, making it accessible to researchers with a background in synthetic organic chemistry. The provided data and workflow diagram are intended to streamline the experimental process.

References

Application Notes and Protocols for the Analytical Characterization of 1,3,6-Heptatriene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques for the characterization of 1,3,6-heptatriene. Detailed protocols for the key analytical methods are provided to ensure accurate and reproducible results.

Overview of Analytical Techniques

The characterization of this compound, a volatile organic compound, relies on a combination of spectroscopic and chromatographic techniques to elucidate its structure, purity, and quantity. The primary methods employed are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS) coupled with Gas Chromatography (GC), and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile compounds. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides information about the molecular weight and fragmentation pattern of each component, enabling positive identification.

Quantitative Data

| Parameter | Value | Reference |

| Kovats Retention Index (Standard non-polar column) | 728.8 | [1] |

| Major m/z Peaks | 79, 77, 39 | [1] |

Note: The relative intensities of the major m/z peaks are not available in the public literature. The listed peaks are the most abundant fragments observed.

Experimental Protocol

Objective: To separate and identify this compound in a sample mixture.

Materials:

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

-

Helium (carrier gas)

-

Sample of this compound dissolved in a volatile solvent (e.g., hexane)

-

Capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm)

Procedure:

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent.

-

Injector Configuration:

-

Injector Temperature: 250 °C

-

Injection Mode: Split (e.g., 50:1 split ratio)

-

Injection Volume: 1 µL

-

-

GC Oven Program:

-

Initial Temperature: 40 °C, hold for 2 minutes

-

Ramp: Increase to 150 °C at a rate of 10 °C/minute

-

Hold: Maintain 150 °C for 5 minutes

-

-

Carrier Gas:

-

Gas: Helium

-

Flow Rate: 1.0 mL/minute (constant flow)

-

-

Mass Spectrometer Parameters:

-

Ionization Mode: Electron Ionization (EI)

-

Ionization Energy: 70 eV

-

Mass Range: m/z 35-350

-

Scan Speed: 1000 amu/second

-

Ion Source Temperature: 230 °C

-

Transfer Line Temperature: 280 °C

-

-

Data Analysis:

-

Identify the peak corresponding to this compound based on its retention time.

-

Analyze the mass spectrum of the peak and compare it with a reference spectrum or expected fragmentation pattern. The molecular ion peak should be observed at m/z 94.

-

Logical Workflow for GC-MS Analysis

Caption: Workflow for the GC-MS analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

Quantitative Data

¹³C NMR: A computed ¹³C NMR spectrum is available, providing theoretical chemical shift values.[1]

¹H NMR: Specific, experimentally determined ¹H NMR data for this compound is not readily available in public databases. However, based on the known chemical shifts of similar olefinic compounds, the following are expected approximate chemical shift ranges:

| Proton Environment | Expected Chemical Shift (δ, ppm) |

| Terminal =CH₂ | 4.9 - 5.1 |

| Internal =CH- | 5.5 - 6.5 |

| Allylic -CH₂- | ~2.8 |

Experimental Protocol for ¹H NMR

Objective: To obtain a high-resolution ¹H NMR spectrum of this compound for structural confirmation.

Materials:

-

NMR Spectrometer (e.g., 400 MHz or higher)

-

NMR tubes

-

Deuterated solvent (e.g., CDCl₃)

-

Sample of this compound

-

Tetramethylsilane (TMS) as an internal standard

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube.

-

Internal Standard: Add a small amount of TMS to the solution to serve as a reference for the chemical shifts (δ = 0.00 ppm).

-

Spectrometer Setup:

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).

-

Use a pulse angle of 90 degrees.

-

Set the relaxation delay to at least 5 seconds to ensure full relaxation of the protons.

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

-

Integrate the signals to determine the relative number of protons for each resonance.

-

Analyze the splitting patterns (multiplicity) to deduce the coupling between adjacent protons.

-

Experimental Workflow for ¹H NMR

Caption: Workflow for ¹H NMR analysis of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study compounds with conjugated π-electron systems. The wavelength of maximum absorbance (λmax) is related to the extent of conjugation in the molecule.

Quantitative Data

Woodward-Fieser Rule Calculation for Acyclic Trienes:

-

Base value for an acyclic triene: 245 nm

-

There are no alkyl substituents on the conjugated system of this compound.

-

There are no exocyclic double bonds.

-

Predicted λmax ≈ 245 nm

Experimental Protocol

Objective: To determine the λmax of this compound.

Materials:

-

UV-Vis Spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Spectroscopic grade solvent (e.g., hexane or ethanol)

-

Sample of this compound

Procedure:

-

Sample Preparation: Prepare a very dilute solution of this compound in the chosen spectroscopic grade solvent. The concentration should be adjusted to give a maximum absorbance reading between 0.5 and 1.0.

-

Spectrophotometer Setup:

-

Turn on the spectrophotometer and allow the lamps to warm up.

-

Set the wavelength range to scan from approximately 200 nm to 400 nm.

-

-

Blank Measurement:

-

Fill a quartz cuvette with the pure solvent.

-

Place the cuvette in the spectrophotometer and record a baseline spectrum. This will be subtracted from the sample spectrum.

-

-

Sample Measurement:

-

Rinse the cuvette with a small amount of the sample solution and then fill it.

-

Place the sample cuvette in the spectrophotometer.

-

Scan the wavelength range and record the absorbance spectrum.

-

-

Data Analysis:

-

Identify the wavelength at which the maximum absorbance occurs. This is the λmax.

-

Logical Relationship for UV-Vis Spectroscopy

Caption: The relationship between conjugation and UV-Vis absorption.

References

Application Note: NMR Spectroscopic Analysis of 1,3,6-Heptatriene

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note provides a detailed protocol and predicted data for the Nuclear Magnetic Resonance (NMR) spectroscopic analysis of 1,3,6-heptatriene. Due to the absence of experimentally acquired spectra in publicly available literature, this note presents a comprehensive analysis based on established NMR prediction principles and data from analogous chemical structures. This document offers predicted ¹H and ¹³C NMR chemical shifts and coupling constants, a detailed experimental protocol for the analysis of this volatile compound, and a workflow diagram to guide the process.

Introduction

This compound is a seven-carbon polyene containing both a conjugated diene system and an isolated terminal double bond. This unique structural arrangement makes it an interesting subject for spectroscopic analysis, providing a valuable case study for understanding the influence of conjugated and non-conjugated π-systems within the same molecule on NMR spectra. The analysis of such compounds is relevant in various fields, including organic synthesis, natural product chemistry, and materials science. This application note outlines the expected NMR spectroscopic features of this compound and provides a robust protocol for its experimental analysis.

Predicted NMR Data for this compound

The following tables summarize the predicted ¹H and ¹³C NMR data for this compound. These predictions are based on established chemical shift correlations for alkenes, conjugated dienes, and allylic systems, and are supported by experimental data from structurally similar compounds.

Structure of this compound:

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-1 | ~5.05 | ddt | J(H1,H2-trans) ≈ 17.0, J(H1,H2-cis) ≈ 10.2, J(H1,H3) ≈ 1.5 |

| H-2 | ~6.30 | ddd | J(H2,H1-trans) ≈ 17.0, J(H2,H1-cis) ≈ 10.2, J(H2,H3) ≈ 10.5 |

| H-3 | ~6.15 | dd | J(H3,H4) ≈ 15.0, J(H3,H2) ≈ 10.5 |

| H-4 | ~5.70 | dt | J(H4,H3) ≈ 15.0, J(H4,H5) ≈ 7.0 |

| H-5 | ~2.85 | q | J(H5,H4) ≈ 7.0, J(H5,H6) ≈ 7.0 |

| H-6 | ~5.85 | ddt | J(H6,H7-trans) ≈ 17.0, J(H6,H7-cis) ≈ 10.2, J(H6,H5) ≈ 7.0 |

| H-7 | ~5.00 | m | J(H7,H6-trans) ≈ 17.0, J(H7,H6-cis) ≈ 10.2, J(H7,H7') ≈ 2.0 |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 | ~117.5 |

| C-2 | ~136.0 |

| C-3 | ~131.0 |

| C-4 | ~129.0 |

| C-5 | ~36.0 |

| C-6 | ~138.0 |

| C-7 | ~115.0 |

Spectroscopic Interpretation

The predicted ¹H NMR spectrum of this compound is expected to show distinct regions corresponding to the vinylic protons of the conjugated diene, the vinylic protons of the terminal double bond, and the doubly allylic methylene protons. The protons on the conjugated system (H-2, H-3, and H-4) are expected to resonate in the downfield region (δ 5.7-6.3 ppm) due to the deshielding effect of the conjugated π-electron system. The terminal vinyl protons (H-1, H-6, and H-7) are also in the vinylic region but are expected at slightly different shifts due to their distinct electronic environments. The methylene protons at C-5 are doubly allylic and are therefore expected to be deshielded compared to a typical alkane, with a predicted chemical shift around 2.85 ppm.

The ¹³C NMR spectrum is predicted to show seven distinct signals, one for each carbon atom. The sp² hybridized carbons of the double bonds are expected in the downfield region (δ 115-138 ppm), while the sp³ hybridized methylene carbon (C-5) is expected to be the most upfield signal.

Experimental Protocol

This protocol provides a detailed methodology for the NMR spectroscopic analysis of this compound, with special considerations for its volatile nature.

1. Sample Preparation:

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent due to its ability to dissolve a wide range of organic compounds and its relatively low boiling point, which can be advantageous if sample recovery is desired.[1] Other deuterated solvents such as benzene-d₆ or acetone-d₆ can also be used depending on the desired chemical shift dispersion.

-

Procedure for Volatile Samples:

-

Accurately weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.

-

Add approximately 0.6 mL of the chosen deuterated solvent to the NMR tube.

-

To minimize evaporation of the volatile sample, it is recommended to cool the sample and solvent prior to mixing.

-

Immediately cap the NMR tube securely. For extended experiments or to ensure no loss of sample, the use of a sealed NMR tube is recommended.

-

Gently vortex the tube to ensure the sample is fully dissolved and the solution is homogeneous.

-

2. NMR Spectrometer Setup and Data Acquisition:

-

Instrument: A high-field NMR spectrometer (400 MHz or higher) is recommended to achieve good spectral resolution, which is particularly important for resolving the complex multiplets of the vinylic protons.

-

¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16 to 64 scans, depending on the sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 3-4 seconds.

-

Spectral Width (sw): A spectral width of approximately 12-16 ppm, centered around 6 ppm, should be sufficient to cover all proton signals.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: A proton-decoupled pulse program with NOE (e.g., 'zgpg30').

-